molecular formula C10H11N5O4 B2523408 methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1260379-30-3

methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2523408
CAS No.: 1260379-30-3
M. Wt: 265.229
InChI Key: CXGUMJYXGCWRAS-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-1H-pyrazole with formaldehyde, followed by nitration and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and ester functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 1-[(4-methylpyrazol-1-yl)methyl]-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c1-7-3-11-13(4-7)6-14-5-8(15(17)18)9(12-14)10(16)19-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGUMJYXGCWRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CN2C=C(C(=N2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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